7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one
Overview
Description
The compound “7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures . A specific synthesis method for a similar compound involves the reaction of isatins with 1,2-dibromoalkanes, followed by further reaction with NaN3 in DMF .Molecular Structure Analysis
The molecular structure of coumarin derivatives can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . This forms a second six-membered heterocycle that shares two carbons with the benzene ring . The crystal structure of similar compounds and their hydrates have been determined, and their crystal packing analyzed in terms of the interaction energy of different intermolecular interactions .Chemical Reactions Analysis
Coumarin derivatives have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives have been studied extensively . For example, the moisture content, density, optical properties, water absorption, water solubility, water vapor transmission rate, and antioxidant properties of similar compounds have been analyzed .Scientific Research Applications
Biological Screening
- Cytotoxic and Bactericidal Activity: Certain derivatives of 7-hydroxy-chromen-2-one have shown significant cytotoxic activity and bactericidal properties. This suggests potential applications in developing treatments for various bacterial infections and possibly in cancer research (Khan et al., 2003).
Synthesis and Biological Activities
- Antibacterial, Antifungal, and Antioxidant Activity: Derivatives of 7-hydroxy-chromen-2-one have been synthesized and shown to exhibit a broad spectrum of antibacterial activities, potent antifungal activity against Candida albicans, and excellent antioxidant activity (Khan et al., 2004).
Antioxidant Activity and Molecular Docking Studies
- Potent Antioxidant Activity: Novel chromeno carbamodithioate analogues have demonstrated potent antioxidant activity. Molecular docking studies also suggest potential for these compounds to interact beneficially with certain enzymes (Bandari et al., 2017).
Antimicrobial and Antioxidant Screening
- Antimicrobial and Antioxidant Properties: New hydroxy-pyrazolyl-chromen-4H-ones and their derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities, showing promising results in these areas (Hatzade et al., 2008).
Molecular Modeling for Anticancer Drugs
- Potential in Anticancer Drug Development: Research on chromene derivatives has indicated potential as leads for the development of new anticancer drugs, through studies involving molecular modeling and DNA intercalation (Santana et al., 2020).
Mechanism of Action
While the specific mechanism of action for “7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one” is not explicitly mentioned in the search results, coumarin derivatives are known to inhibit the synthesis of vitamin K, a key component in blood clotting . A related compound, the prescription drug anticoagulant warfarin, is used to inhibit the formation of blood clots, deep vein thrombosis, and pulmonary embolism .
Safety and Hazards
Coumarin and its derivatives are generally considered safe, but they do have some potential hazards. For example, they can inhibit the synthesis of vitamin K, which is a key component in blood clotting . This can lead to an increased risk of bleeding, especially in individuals with bleeding disorders or those taking certain medications .
Future Directions
The future directions for research on “7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one” and similar compounds are vast. Given their wide range of biological activities, these compounds are likely to continue to be a focus of research in the fields of medicinal chemistry and drug discovery . Further studies could explore their potential uses in treating various diseases, as well as their safety and efficacy in clinical settings .
properties
IUPAC Name |
7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-13(4-8-17(20)19(2,3)22)10-11-23-15-7-5-14-6-9-18(21)24-16(14)12-15/h5-7,9-10,12,22H,4,8,11H2,1-3H3/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRYKTUWDVLRLA-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(=O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CCC(=O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30418513 | |
Record name | 7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30418513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36413-96-4 | |
Record name | NSC286307 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286307 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30418513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.